molecular formula C19H16ClF3N2O2 B388642 1-[4-[4-(2-Chloro-4,5-difluorobenzoyl)piperazin-1-yl]-3-fluorophenyl]ethanone

1-[4-[4-(2-Chloro-4,5-difluorobenzoyl)piperazin-1-yl]-3-fluorophenyl]ethanone

Cat. No.: B388642
M. Wt: 396.8g/mol
InChI Key: MGPUUFVISSUCNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-[4-(2-Chloro-4,5-difluorobenzoyl)piperazin-1-yl]-3-fluorophenyl]ethanone is a complex organic compound with a molecular formula of C20H18ClF3N2O2. This compound is characterized by the presence of a piperazine ring substituted with a 2-chloro-4,5-difluorobenzoyl group and a 3-fluorophenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[4-[4-(2-Chloro-4,5-difluorobenzoyl)piperazin-1-yl]-3-fluorophenyl]ethanone involves several steps. One common method includes the reaction of piperazine with 2-chloro-4,5-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

1-[4-[4-(2-Chloro-4,5-difluorobenzoyl)piperazin-1-yl]-3-fluorophenyl]ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-[4-(2-Chloro-4,5-difluorobenzoyl)piperazin-1-yl]-3-fluorophenyl]ethanone is utilized in various fields of scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-[4-(2-Chloro-4,5-difluorobenzoyl)piperazin-1-yl]-3-fluorophenyl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

1-[4-[4-(2-Chloro-4,5-difluorobenzoyl)piperazin-1-yl]-3-fluorophenyl]ethanone can be compared with similar compounds such as:

Properties

Molecular Formula

C19H16ClF3N2O2

Molecular Weight

396.8g/mol

IUPAC Name

1-[4-[4-(2-chloro-4,5-difluorobenzoyl)piperazin-1-yl]-3-fluorophenyl]ethanone

InChI

InChI=1S/C19H16ClF3N2O2/c1-11(26)12-2-3-18(17(23)8-12)24-4-6-25(7-5-24)19(27)13-9-15(21)16(22)10-14(13)20/h2-3,8-10H,4-7H2,1H3

InChI Key

MGPUUFVISSUCNX-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3Cl)F)F)F

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3Cl)F)F)F

Origin of Product

United States

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